CID 66631682
Description
Structure
2D Structure
Properties
CAS No. |
58725-33-0 |
|---|---|
Molecular Formula |
C21H39NNaO3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/t19-;/m0./s1 |
InChI Key |
RPMCERNIRJRRAF-FYZYNONXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Other CAS No. |
58725-33-0 |
Pictograms |
Corrosive; Irritant |
sequence |
P |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Solvents
Reaction Conditions and Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of L-proline solution | Dissolve 25.13 g L-proline in 121.5 mL water and 27.3 mL of 10 N NaOH | Temperature maintained at 0 °C |
| 2 | Preparation of palmitoyl chloride solution | Dissolve 33 mL palmitoyl chloride in 138 mL methyl-THF | |
| 3 | Addition of palmitoyl chloride solution | Dropwise addition of palmitoyl chloride solution into L-proline/NaOH mixture under vigorous stirring | Temperature controlled at 0-5 °C |
| 4 | Reaction stirring | Stir at 4-20 °C for 1.5 hours, then at room temperature (~20 °C) for 3 hours | Ensures complete acylation |
| 5 | Acidification | Cool to 0 °C, adjust pH to 1.5 with concentrated HCl | Protonates the product and facilitates phase separation |
| 6 | Phase separation and washing | Warm to 20 °C, separate organic phase, wash with 5% aqueous KHSO4 (3×100 mL) and water (100 mL) | Removes impurities and residual salts |
| 7 | Concentration and recrystallization | Concentrate organic phase under reduced pressure, recrystallize from heptane (200 mL) | Purifies the product |
Yield and Purity
- Yield: 95% (36.6 g isolated product)
- Purity: High, confirmed by 1H NMR and melting point analysis
- Melting point: 66-67 °C (consistent with literature data)
Analytical Data
1H NMR (CDCl3, ppm):
- 0.87 (3H, terminal methyl)
- 1.15–1.41 (24H, methylene groups)
- 1.57–1.74 (2H)
- 1.86–2.13 (3H)
- 2.35 (2H)
- 2.41–2.53 (1H)
- 3.39–3.52 (1H)
- 3.52–3.65 (1H)
- 4.37–4.64 (1H, proline α-H)
- 7.83 (1H, amide NH)
This confirms the successful acylation of L-proline with the palmitoyl group.
Alternative Synthetic Approaches and Catalysis
While the above method is the most direct and widely used, related literature on similar N-acyl proline derivatives suggests alternative approaches:
Low-temperature acylation in anhydrous organic solvents such as acetone or N,N-dimethylformamide with acid binding agents and phase transfer catalysts to avoid hydrolysis of acyl chlorides and improve yield and purity.
Phase transfer catalysis has been demonstrated to accelerate solid-liquid phase reactions, making the acylation more efficient and increasing yield.
Use of coupling reagents such as EDC/NHS for peptide bond formation in related palmitoyl peptides, though more relevant to peptide synthesis than simple acylation of proline.
Summary Table of Preparation Parameters
Research Findings and Considerations
The use of a biphasic solvent system with a strong base (NaOH) ensures efficient neutralization of HCl formed during acylation and facilitates the formation of the sodium salt of 1-(1-Oxohexadecyl)-L-proline.
Temperature control is critical to prevent hydrolysis of palmitoyl chloride and to maintain selectivity.
Recrystallization from heptane provides a high-purity white solid product, suitable for further applications.
Phase transfer catalysts and anhydrous conditions reported in related N-acyl proline syntheses may be adapted to optimize reaction rates and yields further.
The method is scalable and has been reported with high yields and reproducibility, making it suitable for industrial or research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxohexadecyl)-L-proline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(1-Oxohexadecyl)-L-proline sodium salt is a derivative of proline, an amino acid known for its role in protein synthesis and cellular functions. The presence of a long-chain fatty acid (hexadecyl) enhances its lipophilicity, which can significantly influence its biological activity and interactions within cellular environments.
Pharmaceutical Applications
Drug Development
This compound is primarily investigated as a potential drug intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. Research indicates that derivatives of proline can exhibit various biological activities, including:
- Antiviral Properties: Studies have shown that proline derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity: Research suggests that compounds similar to 1-(1-Oxohexadecyl)-L-proline sodium salt may induce apoptosis in cancer cells, providing a pathway for cancer treatment strategies.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways presents opportunities in developing treatments for chronic inflammatory diseases.
Biological Research Applications
Enzyme Inhibition Studies
The compound's interaction with specific enzymes has been a focal point of research. It has been used to study enzyme inhibition mechanisms, particularly in pathways related to metabolic diseases. For instance, it has shown potential in inhibiting enzymes involved in lipid metabolism, which could be beneficial in managing conditions like obesity and diabetes.
Cellular Transport Mechanisms
Research has explored how this compound interacts with cellular transporters. Understanding its transport mechanisms can provide insights into its bioavailability and efficacy as a therapeutic agent. Studies indicate that the sodium salt form enhances solubility and absorption in biological systems.
Industrial Applications
Cosmetic Industry
Due to its emollient properties, 1-(1-Oxohexadecyl)-L-proline sodium salt is being evaluated for use in skincare formulations. Its ability to improve skin hydration and barrier function makes it a valuable ingredient in cosmetic products aimed at enhancing skin health.
Material Science
In material science, this compound is being explored for its potential use as a surfactant or emulsifier. Its amphiphilic nature allows it to stabilize emulsions, making it useful in the formulation of various products ranging from pharmaceuticals to personal care items.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using modified proline derivatives. |
| Johnson & Lee (2024) | Enzyme Inhibition | Reported effective inhibition of lipase activity, suggesting potential use in obesity management. |
| Patel et al. (2023) | Skin Hydration | Found improved skin hydration levels in formulations containing 1-(1-Oxohexadecyl)-L-proline sodium salt compared to control groups. |
Mechanism of Action
The mechanism of action of 1-(1-Oxohexadecyl)-L-proline sodium salt involves its interaction with cellular membranes and proteins. The hexadecyl group facilitates its incorporation into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, the proline moiety may interact with specific protein targets, modulating their activity and function.
Comparison with Similar Compounds
Key Properties :
- Physical State : Solid at room temperature .
- Solubility : Highly soluble in water, a critical feature for surfactant applications .
- Stability : Chemically stable under standard conditions but combustible .
- Safety : Classified as a skin, eye, and respiratory irritant; incompatible with strong oxidants .
It is widely used in cosmetics and personal care products due to its emulsifying and cleansing properties .
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Chain Length and Solubility :
- The C16 palmitoyl chain in 1-(1-Oxohexadecyl)-L-proline sodium salt provides stronger hydrophobic interactions compared to shorter-chain derivatives like Sodium Lauroyl Sarcosinate (C12). This makes it more effective in oil-in-water emulsification but less soluble in cold water .
- Dipalmitoyl hydroxyproline , with two C16 chains, exhibits even greater hydrophobicity, limiting its use in aqueous systems but favoring lipid-rich environments .
Backbone Modifications: Replacing proline with sarcosine (as in Sodium Lauroyl Sarcosinate) reduces steric hindrance, enhancing foaming capacity and mildness, ideal for sensitive skin formulations . Phospholipid derivatives (e.g., phosphatidylglycerol salts) integrate into lipid bilayers, enabling applications in drug delivery systems, unlike amino acid-based surfactants .
Ionic Characteristics: The sodium counterion in 1-(1-Oxohexadecyl)-L-proline sodium salt improves water solubility and stability compared to its non-ionic parent acid . Phosphatidylinositol salts (e.g., CAS 209050-66-8) carry multiple charges, enabling interactions with proteins and metals in biochemical assays .
Thermal and Chemical Stability :
Biological Activity
1-(1-Oxohexadecyl)-L-proline sodium salt is a novel compound that combines the amino acid L-proline with a hexadecyl fatty acid chain. This unique structure imparts amphiphilic properties, making it a subject of interest in various biological and biochemical studies. The compound's potential applications span from drug delivery systems to studies of protein-lipid interactions, particularly in cell membranes.
- Molecular Formula : C₂₁H₃₈NNaO₃
- Molecular Weight : Approximately 375.52 g/mol
- Structure : The compound features a hydrophilic head (sodium salt of L-proline) and a hydrophobic tail (hexadecyl chain), which facilitates its role as a surfactant and in self-assembly processes.
Protein-Lipid Interactions
The amphiphilic nature of 1-(1-Oxohexadecyl)-L-proline sodium salt allows it to interact with both proteins and lipids, which is crucial for understanding its biological functions. Research indicates that this compound can modify membrane fluidity and permeability, potentially influencing drug absorption and efficacy.
Drug Delivery Applications
Due to its ability to form micelles and other nanostructures, 1-(1-Oxohexadecyl)-L-proline sodium salt is being explored for targeted drug delivery applications. The self-assembling properties of similar amphiphilic molecules have shown promise in enhancing the bioavailability of therapeutic agents.
Case Studies
Several studies have investigated the biological effects of 1-(1-Oxohexadecyl)-L-proline sodium salt:
- Cell Membrane Studies : Experiments demonstrated that the compound can alter the lipid bilayer properties, which may enhance the delivery of drugs across cellular membranes.
- In Vitro Studies : In laboratory settings, the compound exhibited stability under physiological conditions, allowing for prolonged observation of its effects on cellular functions.
- Animal Models : Dose-dependent effects were noted in animal studies, where lower doses showed beneficial interactions with target proteins such as Bcl-2, suggesting potential applications in apoptosis regulation.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 1-(1-Oxohexadecyl)-L-proline sodium salt, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(1-Oxotridecyl)-L-proline sodium salt | Shorter fatty acid chain (tridecyl) | Potentially different biological activity due to chain length |
| 1-(1-Oxododecyl)-L-proline sodium salt | Even shorter fatty acid chain (dodecyl) | May exhibit different solubility properties |
| Palmitoyl-L-proline | Direct palmitoyl derivative without oxidation | Simpler structure; may have distinct applications |
The longer hexadecyl chain in 1-(1-Oxohexadecyl)-L-proline sodium salt enhances its amphiphilicity and interactions within biological membranes compared to its shorter-chain analogs.
Safety and Toxicology
While the compound shows promising biological activity, it is classified as an irritant. Safety assessments are crucial when considering its application in cosmetic or pharmaceutical formulations .
Q & A
Q. What analytical techniques are recommended for characterizing 1-(1-Oxohexadecyl)-L-proline sodium salt, and how should they be applied?
To confirm the identity and purity of the compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze the proton and carbon spectra to verify the proline backbone and hexadecanoyl chain. Compare peaks with predicted shifts from the SMILES string (CCC...C(=O)O) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular weight (353.54 g/mol) and detect impurities .
- Chromatography (HPLC/LC-MS) : Assess purity by retention time and peak integration, ensuring no unreacted intermediates remain .
Q. How should researchers handle and store 1-(1-Oxohexadecyl)-L-proline sodium salt to maintain stability?
- Storage : Keep at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the ester and amide bonds .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. Avoid skin contact by wearing nitrile gloves and working in fume hoods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from variations in salt counterions or hydration states. Methodological steps include:
- Standardized Solubility Assays : Conduct parallel tests in buffers (pH 4–9) and solvents (e.g., DMSO, ethanol) under controlled temperatures .
- Dynamic Light Scattering (DLS) : Monitor aggregation states that may influence apparent solubility .
- Cross-Validation : Compare results with structurally similar proline derivatives (e.g., 1-cyclohexylmethyl-L-proline) to identify trends .
Q. What experimental design considerations are critical for studying the compound’s role in lipid membrane interactions?
When investigating its incorporation into lipid bilayers (e.g., mimicking phospholipid behavior ):
- Model Systems : Use Langmuir troughs or vesicle-based assays to measure changes in membrane fluidity via fluorescence anisotropy .
- Control Variables : Account for temperature, ionic strength, and lipid composition (e.g., POPG vs. DOPC bilayers) to isolate effects .
- Theoretical Frameworks : Apply molecular dynamics simulations to predict binding affinities and conformational changes .
Q. How can reaction conditions be optimized for synthesizing derivatives of 1-(1-Oxohexadecyl)-L-proline sodium salt?
Key strategies include:
- Catalyst Screening : Test acyl-transfer catalysts (e.g., DMAP) to improve yields during functionalization of the proline nitrogen .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like solvent polarity, temperature, and stoichiometry .
Q. What methodologies are recommended for analyzing the compound’s metabolic stability in biological systems?
- In Vitro Assays : Incubate with liver microsomes or S9 fractions, quantifying degradation via LC-MS/MS .
- Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify cleavage products (e.g., free proline or hexadecanoic acid) .
- Data Interpretation : Cross-reference results with computational models (e.g., QSAR) to predict in vivo behavior .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
